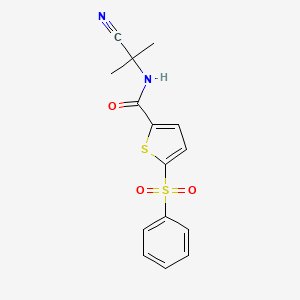
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This chemical compound is a potent inhibitor of certain enzymes, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves the inhibition of certain enzymes, such as phosphodiesterases, that play a crucial role in various biological processes. By inhibiting these enzymes, this chemical compound can modulate various cellular pathways, leading to changes in cellular functions and behaviors.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine depend on the specific enzyme that is being targeted. For example, inhibition of phosphodiesterases can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular pathways. This can lead to changes in cellular functions and behaviors, such as cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying various biological processes and developing new drugs and therapies. However, one of the limitations of using this chemical compound is its potential toxicity and off-target effects. Therefore, careful consideration should be given when designing experiments using this compound.
Orientations Futures
There are several future directions for the research and development of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine. One potential direction is the development of new drugs and therapies that target specific enzymes, using this chemical compound as a tool for drug discovery. Another direction is the study of the role of certain enzymes in various diseases, such as cancer and neurodegenerative diseases, using this compound as a research tool. Additionally, the optimization and improvement of the synthesis method of this compound can lead to more efficient and reliable production, making it more accessible to researchers.
In conclusion, 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a valuable tool for scientific research due to its potent inhibitory activity against certain enzymes. Its potential applications in various fields, including medicine, biology, and chemistry, make it a promising compound for future research and development. Careful consideration should be given when designing experiments using this compound due to its potential toxicity and off-target effects.
Méthodes De Synthèse
The synthesis of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves the reaction of 5-ethyl-2-thiophenesulfonamide with 1-(4-methyl-5-pyrimidinyl)piperazine in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields. The synthesis method has been optimized and improved over the years, making it a reliable and efficient process.
Applications De Recherche Scientifique
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has been extensively used in scientific research due to its potent inhibitory activity against various enzymes. This chemical compound has been used to study the role of certain enzymes in various biological processes, such as cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool to develop new drugs and therapies that target specific enzymes.
Propriétés
IUPAC Name |
4-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-3-13-4-5-14(22-13)23(20,21)19-8-6-18(7-9-19)15-12(2)10-16-11-17-15/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMNCFYANUFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)

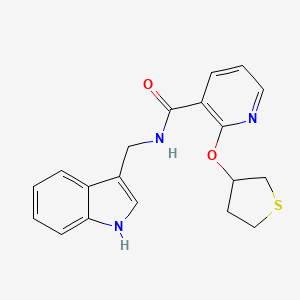
![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)
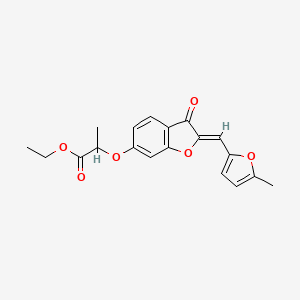

![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
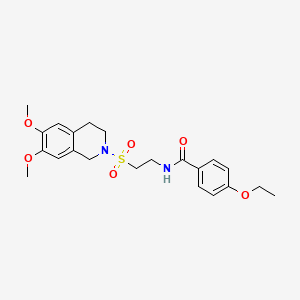
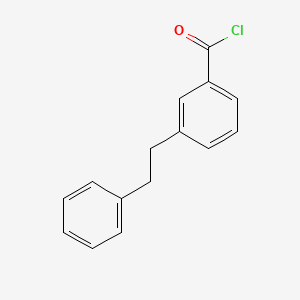
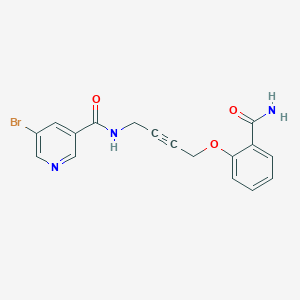
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
![1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389800.png)
